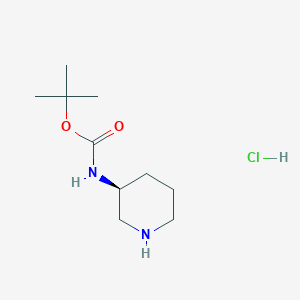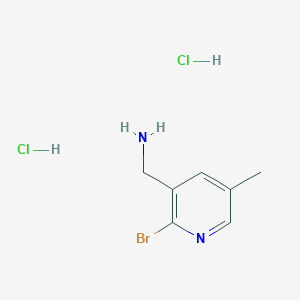
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl (BFPC) is an organofluorine compound that has become increasingly important due to its wide range of applications in scientific research. It is a versatile compound that can be used for a variety of purposes, including synthesis, drug design, and biochemistry. The following paper will discuss the synthesis of BFPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, antibiotics, and other organofluorine compounds. It has also been used in the design of drugs, as it can be used to modify existing drugs to increase their potency and efficacy. Additionally, this compound has been used in biochemistry and molecular biology research, as it can be used to study the structure and function of proteins, nucleic acids, and other biomolecules.
Mechanism of Action
The mechanism of action of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is not yet fully understood. However, it is believed to interact with proteins and other biomolecules in a variety of ways. For example, it is believed to interact with proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, this compound has been found to form complexes with nucleic acids, which may be important for its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a variety of effects on proteins and other biomolecules. For example, it has been found to interact with proteins and nucleic acids, and it has been found to inhibit the activity of enzymes, such as proteases and phosphatases. Additionally, this compound has been found to have anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize. Additionally, it has a wide range of applications and can be used to study a variety of biological systems. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it can be toxic in high concentrations. Additionally, it is not very stable in the presence of light or heat.
Future Directions
There are a variety of potential future directions for research involving Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl. For example, further research into its mechanism of action and biochemical and physiological effects could provide valuable insight into its potential applications. Additionally, further research into its synthesis, stability, and solubility could lead to improved methods for producing and using this compound. Additionally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments. Finally, further research into its potential applications in drug design and molecular biology could lead to the development of new drugs and treatments.
Synthesis Methods
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is synthesized through a two-step process. The first step involves the reaction of a piperidine with a benzyl chloride in the presence of a base such as sodium hydroxide. This reaction produces a benzyl piperidine intermediate, which is then reacted with a fluorinated piperidine in the presence of a base, such as triethylamine. This reaction produces the desired product, this compound.
properties
IUPAC Name |
benzyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXUSRNOIRNLG-ZVWHLABXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1F)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Methylphenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2854374.png)
![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)








